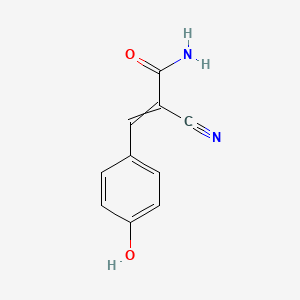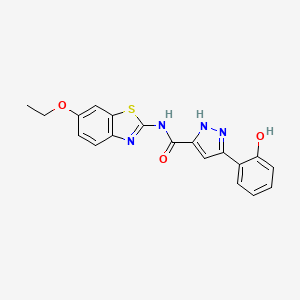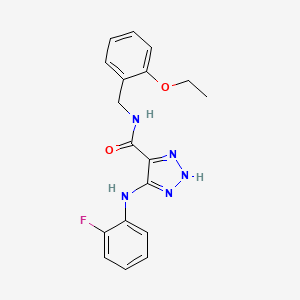![molecular formula C21H23N5O5 B14105996 benzyl 2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14105996.png)
benzyl 2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a purine derivative with a phenylmethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as formamide and glycine. These reactions often require acidic or basic conditions and elevated temperatures.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using 3-chloropropanol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the purine derivative with phenylmethyl acetate. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting purine receptors or enzymes.
Biochemistry: It can be used as a probe to study the function of purine-binding proteins and enzymes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves its interaction with specific molecular targets such as purine receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate can be compared with other purine derivatives such as:
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Caffeine: A methylxanthine derivative with stimulant effects.
Theophylline: Another methylxanthine derivative used as a bronchodilator.
The uniqueness of phenylmethyl 2-[8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate lies in its specific structure, which combines a purine core with a phenylmethyl ester and a hydroxypropyl group, giving it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23N5O5 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
benzyl 2-[6-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C21H23N5O5/c1-14-11-25-17-18(22-20(25)24(14)9-6-10-27)23(2)21(30)26(19(17)29)12-16(28)31-13-15-7-4-3-5-8-15/h3-5,7-8,11,27H,6,9-10,12-13H2,1-2H3 |
Clave InChI |
CXWVWPHYFNHXRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105920.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105924.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105929.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105937.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B14105940.png)
![1-((4-chlorobenzyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14105944.png)

![2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14105963.png)

![tert-butyl 4-[bis[1-(2-nitrophenyl)ethoxy]phosphoryloxymethyl]-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14105975.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105987.png)
![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106003.png)
